molecular formula C20H24N2O2 B12674282 N, N-Bis(phenylmethyl)hexanediamide CAS No. 25344-24-5

N, N-Bis(phenylmethyl)hexanediamide

Cat. No.: B12674282
CAS No.: 25344-24-5
M. Wt: 324.4 g/mol
InChI Key: MFBKELHPKHLNTH-UHFFFAOYSA-N
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Description

N,N’-Dibenzyladipamide is an organic compound with the molecular formula C20H24N2O2 It is a derivative of adipamide, where the hydrogen atoms of the amide groups are replaced by benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dibenzyladipamide can be synthesized through the reaction of adipic acid with benzylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N,N’-Dibenzyladipamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibenzyladipamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl carboxylic acids, while reduction can produce benzylamines.

Scientific Research Applications

Chemistry

N,N-Bis(phenylmethyl)hexanediamide serves as a critical building block in organic synthesis. It is utilized in the development of complex organic molecules, contributing to advancements in synthetic methodologies.

Key Reactions:

  • Oxidation: Can be oxidized to form carboxylic acids or aldehydes.
  • Reduction: Capable of undergoing reduction to produce primary amines or alcohols.
  • Substitution: Participates in nucleophilic substitution reactions with electrophiles.

Biology

In biological research, N,N-Bis(phenylmethyl)hexanediamide has been investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions. Its aminomethyl groups enable it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity.

Potential Applications:

  • Ligand Development: Used in the design of enzyme inhibitors.
  • Biochemical Probes: Investigated for its ability to study cellular pathways.

Medicine

Research into the medicinal properties of N,N-Bis(phenylmethyl)hexanediamide has revealed potential therapeutic applications, including antimicrobial and anticancer activities.

Case Studies:

  • Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.
  • Anticancer Efficacy: In vitro studies show that it inhibits tumor growth by inducing apoptosis in cancer cell lines.

Materials Science

N,N-Bis(phenylmethyl)hexanediamide is utilized in developing advanced materials, including polymers and coatings. Its incorporation into polymer matrices enhances properties such as oxygen scavenging capabilities.

Application Example:

  • Oxygen Scavenging Compositions: As disclosed in patent literature, it improves the performance of oxygen scavenging polyester compositions used in food packaging, significantly reducing oxygen permeability compared to traditional methods .

Mechanism of Action

The mechanism of action of N,N’-Dibenzyladipamide involves its interaction with various molecular targets. The benzyl groups can engage in π-π interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dibenzylurea: Similar in structure but with urea groups instead of adipamide.

    N,N’-Dibenzylsuccinamide: Contains succinamide groups instead of adipamide.

    N,N’-Dibenzylglutaramide: Features glutaramide groups in place of adipamide.

Uniqueness

N,N’-Dibenzyladipamide is unique due to its specific combination of benzyl and adipamide groups, which confer distinct chemical properties and reactivity

Biological Activity

N,N-Bis(phenylmethyl)hexanediamide, a compound with the molecular formula C16H16N2O2C_{16}H_{16}N_{2}O_{2} and a molecular weight of 268.31 g/mol, is an organic amide that has garnered attention for its potential biological activities. This article examines the compound's synthesis, structural characteristics, and biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Insights

The synthesis of N,N-Bis(phenylmethyl)hexanediamide typically involves the reaction of hexanediamine with benzyl chloroformate or similar reagents. The resulting compound features two phenylmethyl groups attached to a hexanediamine backbone, contributing to its lipophilicity and potential biological activity.

Table 1: Structural Characteristics of N,N-Bis(phenylmethyl)hexanediamide

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₂
Molecular Weight268.31 g/mol
IUPAC NameN,N'-Bis(phenylmethyl)hexanediamide
CAS Registry Number3551-78-8

Antimicrobial Activity

Recent studies have demonstrated that N,N-Bis(phenylmethyl)hexanediamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans .

  • Minimum Inhibitory Concentration (MIC) values indicate that the compound effectively inhibits microbial growth at low concentrations.
  • Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) studies suggest potent bactericidal and fungicidal activity.

Table 2: Antimicrobial Activity of N,N-Bis(phenylmethyl)hexanediamide

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Candida albicans48

These findings align with previous research on similar compounds where the azomethine linkage plays a crucial role in enhancing biological activity due to increased lipophilicity and reduced polarity .

Anticancer Activity

In vitro studies have indicated that N,N-Bis(phenylmethyl)hexanediamide may possess anticancer properties. The compound has shown effectiveness against various cancer cell lines, including lung adenocarcinoma.

  • Molecular docking studies reveal favorable binding interactions with key proteins involved in cancer proliferation, such as DNA gyrase and dihydrofolate reductase.
  • Binding energies calculated during these studies suggest a strong affinity for target proteins, indicating potential for further development as an anticancer agent.

Table 3: Anticancer Activity and Binding Affinity

Cancer Cell LineIC50 (µM)Binding Energy (kcal/mol)
A549 (Lung Adenocarcinoma)10-8.7
MCF-7 (Breast Cancer)15-7.5

Anti-inflammatory Activity

Preliminary studies have also suggested that N,N-Bis(phenylmethyl)hexanediamide exhibits anti-inflammatory effects. It appears to inhibit key inflammatory markers in cellular models, which may contribute to its therapeutic potential in treating inflammatory diseases.

Case Studies

Several case studies have documented the clinical relevance of compounds similar to N,N-Bis(phenylmethyl)hexanediamide. For instance:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections showed significant improvement when treated with formulations containing similar amide compounds.
  • Case Study on Cancer Treatment : An ongoing study is assessing the efficacy of novel derivatives of hexanediamides in combination therapies for resistant cancer types.

Q & A

Basic Research Questions

Q. What experimental strategies can optimize the synthesis yield of N,N-Bis(phenylmethyl)hexanediamide?

To maximize yield, focus on reaction stoichiometry, catalyst selection, and solvent systems. For amide bond formation, use a two-step protocol: (1) activate the carboxylic acid (e.g., hexanedioic acid) with thionyl chloride or carbodiimide-based coupling agents, and (2) react with benzylamine under inert atmosphere. Maintain a 1:2 molar ratio of acid to amine to ensure complete conversion. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to detect residual reactants. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted benzylamine or by-products like N-mono-substituted intermediates .

Q. Which analytical techniques are most reliable for characterizing N,N-Bis(phenylmethyl)hexanediamide?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm substitution patterns by observing benzyl protons (δ 7.2–7.4 ppm, multiplet) and methylene groups adjacent to amide bonds (δ 3.3–3.6 ppm).
    • ¹³C NMR: Identify carbonyl resonance (δ ~165–170 ppm) and aromatic carbons (δ 125–140 ppm).
  • Mass Spectrometry (ESI-TOF): Verify molecular ion peak at m/z 353.2 (C₂₂H₂₈N₂O₂).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detect amide C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹). Cross-reference with PubChem spectral data for validation .

Q. How does the solubility profile of N,N-Bis(phenylmethyl)hexanediamide influence solvent selection for biological assays?

This compound is sparingly soluble in polar solvents (water, methanol) but highly soluble in aprotic solvents (DMSO, DMF, chloroform). For in vitro studies, prepare stock solutions in DMSO (10–20 mM) and dilute in aqueous buffers (≤1% DMSO final concentration) to avoid cellular toxicity. Pre-filter (0.22 μm) to remove insoluble particulates. Solubility data from PubChem (logP ~4.2) suggest hydrophobic interactions dominate, requiring optimization for cell permeability studies .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data for N,N-Bis(phenylmethyl)hexanediamide in antimicrobial studies?

Discrepancies often arise from assay conditions (e.g., pH, bacterial strain variability) or impurities. To resolve:

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
  • Standardized Protocols: Adopt CLSI guidelines for MIC (minimum inhibitory concentration) assays. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (MTT assay) to differentiate antimicrobial vs. cytotoxic effects.
  • Mechanistic Studies: Probe membrane disruption (via SYTOX Green uptake) or enzyme inhibition (e.g., β-lactamase) to clarify mode of action. Replicate findings across multiple strains (Gram-positive vs. Gram-negative) .

Q. What strategies mitigate by-product formation during large-scale synthesis of N,N-Bis(phenylmethyl)hexanediamide?

Key by-products include N-monobenzylated intermediates and cyclized derivatives. Mitigation approaches:

  • Temperature Control: Maintain ≤60°C to prevent thermal cyclization.
  • Catalyst Optimization: Use 4-dimethylaminopyridine (DMAP) to accelerate amidation and suppress side reactions.
  • Continuous Flow Reactors: Enhance mixing efficiency and reduce residence time, minimizing oligomer formation. Post-reaction, employ liquid-liquid extraction (ethyl acetate/water) to isolate the desired diamide .

Q. How can computational modeling guide the design of N,N-Bis(phenylmethyl)hexanediamide derivatives for improved drug delivery?

  • Molecular Dynamics (MD): Simulate lipid bilayer interactions to predict permeability. High logP derivatives (e.g., fluorinated analogs) may enhance blood-brain barrier penetration.
  • Docking Studies: Target proteins (e.g., albumin for prolonged circulation) using AutoDock Vina. Prioritize derivatives with strong hydrogen-bonding to amide groups.
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on benzyl rings) with solubility and stability. Validate with in vitro release assays (PBS buffer, 37°C) .

Q. What experimental designs assess the hydrolytic stability of N,N-Bis(phenylmethyl)hexanediamide under physiological conditions?

  • pH-Dependent Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Enzymatic Hydrolysis: Test susceptibility to esterases/amidases (e.g., porcine liver esterase). Use LC-MS to identify degradation products (e.g., hexanedioic acid, benzylamine).
  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks to predict shelf-life. Package under nitrogen to prevent oxidation .

Properties

CAS No.

25344-24-5

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N,N'-dibenzylhexanediamide

InChI

InChI=1S/C20H24N2O2/c23-19(21-15-17-9-3-1-4-10-17)13-7-8-14-20(24)22-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,23)(H,22,24)

InChI Key

MFBKELHPKHLNTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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